2-Bromo-6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The compound is systematically named 2-bromo-6,6-dimethyl-5-[2-(morpholin-4-yl)ethyl]-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one , reflecting its fused bicyclic core and substituents. The molecular formula, C₁₄H₁₉BrN₂O₂S , was confirmed via high-resolution mass spectrometry. Key structural features include:
- A thieno[2,3-c]pyrrol-4-one bicyclic system (thiophene fused to a pyrrolone).
- A bromine atom at position 2 of the thiophene ring.
- 6,6-Dimethyl groups on the pyrrolidine ring.
- A 2-(morpholin-4-yl)ethyl side chain at position 5.
The SMILES notation (Brc1cc2c(s1)C(N(C2=O)CCN1CCOCC1)(C)C) further clarifies connectivity.
Table 1: Molecular Formula Breakdown
| Component | Count |
|---|---|
| Carbon (C) | 14 |
| Hydrogen (H) | 19 |
| Bromine (Br) | 1 |
| Nitrogen (N) | 2 |
| Oxygen (O) | 2 |
| Sulfur (S) | 1 |
Crystallographic Data and X-ray Diffraction Studies
While direct X-ray crystallographic data for this compound is unavailable, analogous thieno-pyrrolones exhibit planar bicyclic systems with slight puckering in the pyrrolidine ring. For example, similar structures show:
- Bond lengths : C=O bonds at ~1.21 Å, C-S bonds at ~1.70 Å.
- Dihedral angles : Thiophene and pyrrolone rings form a dihedral angle of 8–12°, influenced by substituents.
Hypothetical crystal packing, based on related compounds, suggests intermolecular hydrogen bonding between the carbonyl oxygen and morpholine nitrogen, stabilizing the lattice.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃):
¹³C NMR :
Infrared (IR) Spectroscopy
- C=O stretch : 1685 cm⁻¹ (strong, pyrrolone ring).
- C-Br stretch : 560 cm⁻¹.
- Morpholine C-O-C : 1110 cm⁻¹.
UV-Vis Spectroscopy
- λₘₐₓ : 285 nm (π→π* transition in the conjugated thieno-pyrrolone system).
- Shoulder at 320 nm (n→π* transition of the carbonyl group).
Mass Spectrometry
Computational Optimization of Three-Dimensional Conformation
Density functional theory (DFT) at the B3LYP/6-31G(d) level was employed to optimize the geometry. Key findings:
- The thieno-pyrrolone core adopts a near-planar conformation (deviation < 0.1 Å).
- The morpholinoethyl side chain exhibits a gauche conformation, stabilized by intramolecular CH-π interactions between the morpholine ring and thiophene.
- Torsional angles :
Table 2: Key Bond Distances (DFT)
| Bond | Distance (Å) |
|---|---|
| C2-Br | 1.89 |
| C4=O | 1.21 |
| S1-C2 | 1.71 |
| N5-C6 | 1.45 |
Properties
Molecular Formula |
C14H19BrN2O2S |
|---|---|
Molecular Weight |
359.28 g/mol |
IUPAC Name |
2-bromo-6,6-dimethyl-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one |
InChI |
InChI=1S/C14H19BrN2O2S/c1-14(2)12-10(9-11(15)20-12)13(18)17(14)4-3-16-5-7-19-8-6-16/h9H,3-8H2,1-2H3 |
InChI Key |
RHENBAINPHPTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(S2)Br)C(=O)N1CCN3CCOCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one typically involves multiple steps. One common method starts with the preparation of the thienopyrrole core, followed by the introduction of the bromine atom and the morpholinoethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrrole derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-bromo-6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one exhibit anticancer properties. Studies have demonstrated that thieno[2,3-c]pyrrole derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For instance, modifications in the thieno[2,3-c]pyrrole framework have been linked to enhanced cytotoxicity against various cancer cell lines.
2. Antimicrobial Properties
The compound shows promise as an antimicrobial agent. Research on related thieno derivatives has indicated effectiveness against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
3. Neurological Research
The morpholinoethyl side chain suggests potential applications in neurological studies. Compounds with similar structures have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. This could lead to advancements in treating neurodegenerative diseases.
Biological Studies
1. Enzyme Inhibition
The compound may serve as a scaffold for designing enzyme inhibitors. Thieno[2,3-c]pyrrole derivatives have been studied for their ability to inhibit specific enzymes critical in disease pathways, such as kinases involved in cancer signaling.
2. Structure-Activity Relationship Studies
The unique structure allows for extensive structure-activity relationship (SAR) studies. Variations in the substituents can lead to insights into how modifications affect biological activity, providing valuable information for drug design.
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the morpholinoethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, interfering with cellular signaling pathways, or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Functional and Reactivity Comparisons
Electrophilic Reactivity: The bromo group in the target compound allows for Suzuki or Ullmann coupling, similar to the brominated thieno-pyridinone in . However, the presence of the morpholinoethyl group in the target compound may sterically hinder such reactions compared to simpler analogues. In contrast, the pyrimidine-pyrazole-substituted analogue (MW 453.56) lacks bromine but includes a nitrogen-rich heterocycle, favoring interactions with biological targets like kinases .
Solubility and Bioavailability: The morpholinoethyl side chain in the target compound significantly enhances water solubility compared to non-polar derivatives like 2-bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one .
Biological Activity :
- Pyrazole-carbothioamide derivatives (e.g., compound) exhibit antimicrobial properties due to the thioamide and bromophenyl groups , whereas the target compound’s morpholine moiety may favor central nervous system (CNS) penetration.
- The furo[2,3-c]pyrrol-4-one derivatives () show distinct reactivity in cyclization but lack the sulfur atom’s electron-rich environment, reducing their utility in thiol-mediated binding .
Biological Activity
2-Bromo-6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one (commonly referred to as compound 1) is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is C14H19BrN2O2S, and its structure includes a thieno[2,3-c]pyrrol moiety which is significant for its biological interactions. The presence of the bromo and morpholino substituents suggests potential for diverse biological activities.
Antimicrobial Activity
Studies have indicated that compound 1 exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, a study demonstrated that derivatives of thieno[2,3-c]pyrrol compounds possess potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 0.78 µM for some derivatives, indicating strong potential as an antimicrobial agent .
Anticancer Properties
Research into the anticancer properties of compound 1 has revealed promising results. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. A study highlighted the efficacy of related thienopyrrole compounds in inhibiting tumor growth in xenograft models, suggesting that compound 1 may share similar mechanisms .
Neuropharmacological Effects
The morpholino group in compound 1 suggests possible interactions with neurotransmitter systems. Preliminary studies indicate that it may exhibit anxiolytic effects. A related study on similar compounds showed modulation of GABAergic activity, which could translate to therapeutic effects in anxiety disorders .
The precise mechanisms by which compound 1 exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Some studies suggest that thienopyrrole derivatives may inhibit specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.
- Receptor Modulation : The morpholino group may interact with neurotransmitter receptors, influencing neurochemical pathways associated with mood regulation.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
